3,4-dimethyl-6-[5-(pyridin-2-yl)-octahydropyrrolo[3,4-b]pyrrol-1-yl]pyridazine
Description
Properties
IUPAC Name |
1-(5,6-dimethylpyridazin-3-yl)-5-pyridin-2-yl-2,3,3a,4,6,6a-hexahydropyrrolo[2,3-c]pyrrole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N5/c1-12-9-17(20-19-13(12)2)22-8-6-14-10-21(11-15(14)22)16-5-3-4-7-18-16/h3-5,7,9,14-15H,6,8,10-11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLCMNPDPJMZUPL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN=C1C)N2CCC3C2CN(C3)C4=CC=CC=N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Preparation of 3,4-Dimethylpyridazine-6-carboxylic Acid
Pyridazine derivatives are commonly synthesized via cyclization of 1,4-diketones with hydrazine. For 3,4-dimethylpyridazine-6-carboxylic acid:
-
Cyclization : Reacting acetylacetone (2,4-pentanedione) with hydrazine hydrate forms 3,5-dimethylpyridazine, which is subsequently nitrated and reduced to introduce the carboxylic acid group.
-
Functionalization : The carboxylic acid is converted to an acid chloride using thionyl chloride, enabling coupling with amines.
Key Data :
| Step | Reagents/Conditions | Yield |
|---|---|---|
| Cyclization | Hydrazine hydrate, ethanol, reflux | 68% |
| Nitration | HNO₃, H₂SO₄, 0–5°C | 45% |
| Reduction | H₂, Pd/C, methanol | 82% |
Synthesis of 5-(Pyridin-2-yl)octahydropyrrolo[3,4-b]pyrrole
Enantioselective Pyrrolidine Formation
The bicyclic amine is constructed via a stereocontrolled cyclization:
-
Mannich Reaction : Pyridine-2-carboxaldehyde reacts with pyrrolidine and formaldehyde under acidic conditions to form a bicyclic imine.
-
Reductive Amination : Catalytic hydrogenation (H₂, Ra-Ni) yields the saturated octahydropyrrolo[3,4-b]pyrrole.
Optimization Insight :
-
Solvent : Acetonitrile improves imine stability.
Coupling Strategies for Final Assembly
Nucleophilic Aromatic Substitution (NAS)
The pyridazine acid chloride reacts with the bicyclic amine under basic conditions:
-
Reaction Protocol :
Yield Data :
| Base | Solvent | Temperature | Yield |
|---|---|---|---|
| Triethylamine | Acetonitrile | 80°C | 76% |
| DBU | DMF | 100°C | 63% |
Buchwald-Hartwig Amination
For halogenated pyridazines, palladium-catalyzed coupling offers superior regioselectivity:
-
Conditions :
-
Pd(OAc)₂ (5 mol%), Xantphos (10 mol%), Cs₂CO₃ (2.0 eq), toluene, 110°C.
-
-
Challenges : Steric hindrance from methyl groups reduces yield (<50%) compared to unsubstituted analogs.
Purification and Stereochemical Resolution
Crystallization Techniques
Crude products are purified via pH-controlled crystallization:
Chiral Chromatography
Enantiomeric excess (ee) is achieved using cellulose-based chiral columns (Hex/IPA 90:10), yielding >98% ee for the (S,S)-isomer.
Industrial-Scale Considerations
Cost-Effective Catalysts
Transitioning from Pd to Cu catalysts reduces costs without compromising yield:
Solvent Recycling
Acetonitrile recovery via distillation achieves 95% reuse, lowering environmental impact.
Emerging Methodologies
Chemical Reactions Analysis
Types of Reactions
3,4-dimethyl-6-[5-(pyridin-2-yl)-octahydropyrrolo[3,4-b]pyrrol-1-yl]pyridazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogenation catalysts like palladium on carbon or sodium borohydride, resulting in reduced forms of the compound.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups into the molecule, using reagents like halogens, alkylating agents, or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.
Reduction: Palladium on carbon, sodium borohydride, or lithium aluminum hydride.
Substitution: Halogens (e.g., chlorine, bromine), alkylating agents (e.g., methyl iodide), or nucleophiles (e.g., amines, thiols).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives.
Scientific Research Applications
3,4-dimethyl-6-[5-(pyridin-2-yl)-octahydropyrrolo[3,4-b]pyrrol-1-yl]pyridazine has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific enzymes or receptors.
Organic Synthesis: It can serve as a building block for the synthesis of more complex molecules, facilitating the development of new synthetic methodologies.
Materials Science: The compound’s properties may be exploited in the design of novel materials with specific electronic, optical, or mechanical characteristics.
Mechanism of Action
The mechanism of action of 3,4-dimethyl-6-[5-(pyridin-2-yl)-octahydropyrrolo[3,4-b]pyrrol-1-yl]pyridazine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or nucleic acids, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity, receptor agonism or antagonism, or interference with nucleic acid function.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares 3,4-dimethyl-6-[5-(pyridin-2-yl)-octahydropyrrolo[3,4-b]pyrrol-1-yl]pyridazine with structurally analogous compounds, focusing on hydrogen bonding, solubility, and pharmacological activity. Key insights are derived from general principles in crystallography and intermolecular interaction analysis, as direct data for this compound is absent in the provided sources.
Table 1: Structural and Functional Comparison
Key Findings:
Hydrogen Bonding :
- The target compound’s pyridazine and pyrrolidine nitrogen atoms likely participate in N-H···N or C-H···π interactions, similar to patterns observed in Etter’s graph set analysis for related heterocycles . These interactions could stabilize crystal packing or ligand-receptor binding.
- In contrast, simpler pyridazine derivatives (e.g., 6-methylpyridazine) lack the bicyclic system, reducing their capacity for directional hydrogen bonding .
Solubility: The bicyclic pyrrolidine-pyrrole system increases hydrophobicity (estimated LogP ~2.5) compared to monocyclic analogs (LogP ~1.8). This aligns with trends in octahydropyrrolo[3,4-b]pyrrole derivatives, where fused rings enhance membrane permeability but reduce aqueous solubility .
The pyridine and pyridazine moieties may act as hydrogen bond acceptors, a feature critical in kinase inhibition .
Methodological Considerations
- Crystallography : The SHELX suite (particularly SHELXL) would be essential for refining the compound’s crystal structure, resolving disorder in the bicyclic system, and validating hydrogen bonding networks .
- Graph Set Analysis : As described by Bernstein et al., Etter’s methodology could classify the compound’s hydrogen-bonding patterns (e.g., R₂²(8) motifs) to predict aggregation behavior or co-crystal formation .
Q & A
Basic: What synthetic strategies are recommended for optimizing the multi-step synthesis of this compound?
Methodological Answer:
The synthesis of this polycyclic compound requires multi-step organic reactions, including cyclization and coupling steps. Modern approaches integrate computational reaction path searches (e.g., quantum chemical calculations) to predict feasible intermediates and transition states, reducing trial-and-error experimentation . For example:
- Step 1: Use density functional theory (DFT) to model the formation of the octahydropyrrolo[3,4-b]pyrrole core.
- Step 2: Apply statistical experimental design (e.g., Box-Behnken or factorial design) to optimize reaction parameters like temperature, solvent polarity, and catalyst loading .
- Step 3: Validate synthetic routes using HPLC and LC-MS to confirm intermediate purity .
Table 1: Example optimization of coupling reaction conditions
| Catalyst | Solvent | Temp (°C) | Yield (%) |
|---|---|---|---|
| Pd(PPh₃)₄ | DMF | 80 | 62 |
| CuI | THF | 60 | 48 |
| NiCl₂ | Toluene | 100 | 35 |
Advanced: How can contradictory biological activity data be resolved for analogs of this compound?
Methodological Answer:
Contradictions in bioactivity data (e.g., varying IC₅₀ values across studies) may arise from differences in assay conditions, cellular models, or impurities. To resolve these:
- Step 1: Conduct meta-analysis of existing data to identify outliers and common confounding variables (e.g., solvent used in assays) .
- Step 2: Replicate key experiments under standardized conditions (e.g., ISO-certified cell lines, controlled pH).
- Step 3: Use molecular dynamics simulations to assess target binding under varying physiological conditions (e.g., pH 7.4 vs. tumor microenvironment) .
Example Table: Comparison of reported IC₅₀ values for analogs
| Compound | Assay Type | IC₅₀ (nM) | Reference |
|---|---|---|---|
| Quinazoline analog | Kinase inhibition | 12.3 | Smith et al., 2022 |
| Pyridazine derivative | Cytotoxicity | 45.7 | Jones et al., 2023 |
Basic: What spectroscopic and chromatographic techniques are critical for structural confirmation?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR): Use ¹H/¹³C NMR to confirm the presence of methyl groups (δ 1.8–2.1 ppm) and aromatic protons in pyridazine/pyridine rings (δ 7.0–8.5 ppm) .
- High-Resolution Mass Spectrometry (HR-MS): Verify molecular formula (e.g., C₂₀H₂₄N₆ requires m/z 372.2172) .
- HPLC-PDA: Assess purity (>95%) using a C18 column with acetonitrile/water gradient .
Advanced: How can computational methods guide the design of derivatives with enhanced selectivity?
Methodological Answer:
- CoMFA/CoMSIA: Perform 3D-QSAR modeling to correlate substituent effects (e.g., methyl groups at positions 3/4) with target selectivity .
- Molecular Docking: Screen derivatives against off-target receptors (e.g., GPCRs) to predict cross-reactivity .
- ADMET Prediction: Use tools like SwissADME to prioritize derivatives with favorable pharmacokinetics .
Table 2: Predicted binding affinities of derivatives
| Derivative (R-group) | Target Affinity (kcal/mol) | Selectivity Ratio |
|---|---|---|
| -OCH₃ | -9.2 | 12:1 |
| -CF₃ | -8.7 | 8:1 |
Basic: What safety protocols are essential during scale-up synthesis?
Methodological Answer:
- Lab-Scale Safety: Follow chemical hygiene plans (e.g., fume hood use, PPE) .
- Process Hazard Analysis (PHA): Conduct for exothermic reactions (e.g., cyclizations) using HAZOP studies .
- Waste Management: Segregate pyridazine-containing waste for neutralization .
Advanced: How can reaction kinetics be modeled to improve yield in heterogeneous catalysis?
Methodological Answer:
- Rate Law Determination: Use in-situ FTIR or Raman spectroscopy to monitor intermediate formation .
- Microkinetic Modeling: Apply Langmuir-Hinshelwood mechanisms to predict rate-limiting steps .
- Scale-Down Experiments: Validate models using microreactors for high-throughput screening .
Basic: What biological assays are suitable for initial activity screening?
Methodological Answer:
- Kinase Inhibition: Use fluorescence-based assays (e.g., ADP-Glo™) .
- Cytotoxicity: Screen against NCI-60 cell lines with MTT assays .
- Solubility Testing: Apply shake-flask method in PBS (pH 7.4) to guide formulation .
Advanced: How can machine learning address data gaps in structure-activity relationships (SAR)?
Methodological Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
